molecular formula C12H15FN2 B1441274 5-Fluorospiro[indoline-3,4'-piperidine] CAS No. 944905-36-6

5-Fluorospiro[indoline-3,4'-piperidine]

Cat. No. B1441274
M. Wt: 206.26 g/mol
InChI Key: TVFGWSVHUUTITG-UHFFFAOYSA-N
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Description

5-Fluorospiro[indoline-3,4’-piperidine] is a synthetic compound with the CAS Number: 944905-36-6 . It has a molecular weight of 206.26 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The Inchi Code for 5-Fluorospiro[indoline-3,4’-piperidine] is 1S/C12H15FN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Fluorospiro[indoline-3,4’-piperidine] is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Cancer Treatment and Pharmacological Properties

  • c-Met/ALK Inhibitors : A study by Li et al. (2013) focused on the synthesis of spiro[indoline-3,4'-piperidine]-2-ones, identifying a compound as a potent c-Met/ALK dual inhibitor, showing promising results in gastric carcinoma models.
  • Antitumor Activity : In the field of pharmacology and chemistry, spirocyclic indoline compounds, including 5-Fluorospiro[indoline-3,4'-piperidine] derivatives, have been studied for their antitumor properties. Li et al. (2020) explored the design, synthesis, and evaluation of these compounds, finding significant antiproliferative activities against various cancer cell lines (Li et al., 2020).

Synthesis and Structural Applications

  • Synthesis Methods : A study by Xie et al. (2004) developed a simple route to synthesize 1′- H -spiro(indoline-3,4′-piperidine) derivatives, highlighting their potential as templates for GPCR targets (Xie et al., 2004).
  • Catalysis and Chemical Reactions : Research by Sugimoto et al. (2023) reported an intramolecular oxidative coupling reaction using spiro[indoline-3,4'-piperidine] with β-dicarbonyls, demonstrating its utility in synthesizing optically active spiro compounds (Sugimoto et al., 2023).

Antimicrobial and Antiviral Properties

  • Antimycobacterial Activity : Kumar et al. (2008) synthesized spiro-piperidin-4-ones, including a compound with substantial in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008).
  • Anti-Influenza Properties : Fytas et al. (2010) studied spiro[piperidine-2,2'-adamantane] derivatives for their potential against influenza A virus, indicating the utility of spiro compounds in antiviral research (Fytas et al., 2010).

Safety And Hazards

The safety information for 5-Fluorospiro[indoline-3,4’-piperidine] includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The compound is labeled with the signal word “Warning” and the pictogram "Exclamation Mark" .

properties

IUPAC Name

5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFGWSVHUUTITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678283
Record name 5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorospiro[indoline-3,4'-piperidine]

CAS RN

944905-36-6
Record name 5-Fluoro-1,2-dihydrospiro[3H-indole-3,4′-piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944905-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Lindemann, W Deuther-Conrad, R Moldovan… - Bioorganic & Medicinal …, 2017 - Elsevier
The vesicular acetylcholine transporter (VAChT) is an important target for in vivo imaging of neurodegenerative processes using positron emission tomography (PET). So far the …
Number of citations: 8 www.sciencedirect.com

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